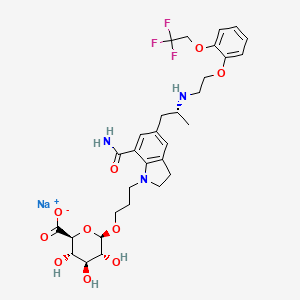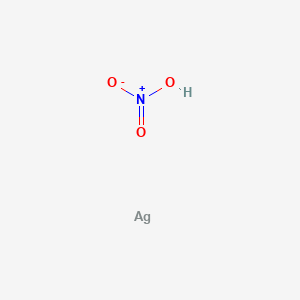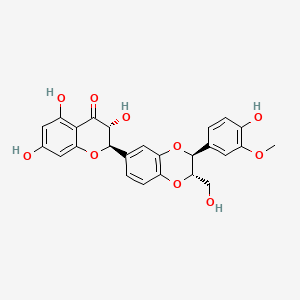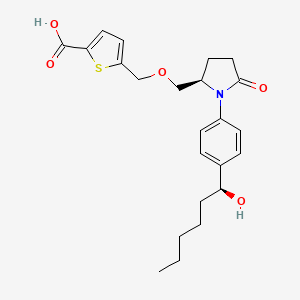
セトゲプラム
説明
2-(3-Pentylphenyl)acetic acid belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring .
Molecular Structure Analysis
2-(3-Pentylphenyl)acetic acid is an aromatic compound containing one monocyclic ring system consisting of benzene . For more detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.科学的研究の応用
アルストローム症候群の治療
セトゲプラムは、視力と聴力の喪失、肥満、糖尿病、進行性の臓器機能不全など、さまざまな症状を特徴とするまれな遺伝性疾患であるアルストローム症候群の治療における治療の可能性について調査されています . この化合物の抗炎症作用と抗線維化作用は、この症候群の病理学的特徴に対処する可能性があります。
窒素スカベンジング特性
研究によると、セトゲプラムは窒素スカベンジング特性を持っており、高アンモニア血症などの高血漿アンモニア濃度に関連する状態に有益である可能性があります . この用途は、体内のアンモニアを排除する能力が損なわれている代謝性疾患に特に関連しています。
臓器線維化における抗線維化作用
セトゲプラムは、腎臓、心臓、肝臓、肺などのさまざまな臓器における線維化を軽減する前臨床モデルで有望な結果を示しました . そのメカニズムには、細胞内ATPレベルの調節と、肝臓キナーゼB1/AMP活性化タンパク質キナーゼ/哺乳類ラパマイシン標的経路の調節が含まれており、進行性線維化を特徴とする疾患の治療の可能性を提供します。
腎機能の改善
動物モデルにおいて、セトゲプラムは腎機能と尿濃縮能力を改善することが観察されています。 また、貧血を軽減し、腎線維化、小胞体ストレス、アポトーシスを軽減するようにも思われ、腎保護療法としての使用が示唆されています .
特発性肺線維症(IPF)の潜在的な治療法
IPF治療のためのセトゲプラムの開発は、暫定的な薬理学的データのために中止されましたが、肺線維化モデルにおけるその抗線維化作用は、肺の他の線維化状態における潜在的な有用性を示唆しています .
肝線維症と星細胞の活性化
セトゲプラムは、肝線維症と肝星細胞の活性化に対する効果について評価されてきました。 肝臓における抗線維化作用を示すコラーゲン沈着と平滑筋アクチンレベルを軽減できることが示されています .
作用機序
Target of Action
Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .
Mode of Action
Setogepram acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .
Biochemical Pathways
It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions
Pharmacokinetics
It is known to be anorally active compound . The impact of these properties on the bioavailability of Setogepram is yet to be determined.
Result of Action
Setogepram’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .
生化学分析
Biochemical Properties
Setogepram exhibits both agonist and antagonist ligand affinity toward GPR40 and GPR84, respectively . This dual action allows it to interact with these receptors and influence biochemical reactions within the body
Cellular Effects
Setogepram has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of human hepatic stellate cells .
Molecular Mechanism
The molecular mechanism of Setogepram involves its interaction with GPR40 and GPR84 . As an agonist for GPR40 and an antagonist or inverse agonist for GPR84, it can influence the activity of these receptors and bring about changes in gene expression . The detailed molecular mechanism of its action is still being studied.
Temporal Effects in Laboratory Settings
Preliminary studies indicate a more rapid onset of action compared to traditional SSRIs, potentially offering quicker symptom alleviation .
Dosage Effects in Animal Models
The effects of Setogepram have been studied in animal models, particularly in type 2 diabetes eNOS -/-db/db mice . It was found that a dosage of 100 mg/kg/day administered via daily gavage from 8-20 weeks of age markedly decreased hyperglycemia and improved glucose tolerance .
Metabolic Pathways
As an analogue of a medium-chain fatty acid, it is likely to be involved in fatty acid metabolism
特性
IUPAC Name |
2-(3-pentylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQOIGYZLJMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002101-19-0 | |
| Record name | Setogepram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setogepram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FEZAGEPRAS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




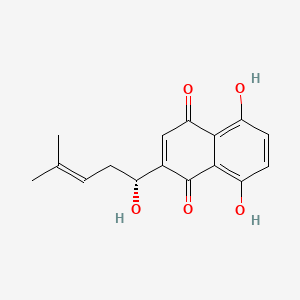
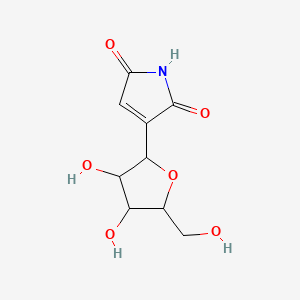
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)




